molecular formula C16H23BrO2 B3010080 3-Bromo-4-(nonyloxy)benzaldehyde CAS No. 101254-31-3

3-Bromo-4-(nonyloxy)benzaldehyde

Cat. No.: B3010080
CAS No.: 101254-31-3
M. Wt: 327.262
InChI Key: OOZJFSLCPLIYEK-UHFFFAOYSA-N
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Description

3-Bromo-4-(nonyloxy)benzaldehyde is a brominated aromatic aldehyde featuring a nonyloxy (C₉H₁₉O) substituent at the 4-position and a bromine atom at the 3-position of the benzaldehyde core. While specific data on this compound are absent in the provided evidence, its structural analogues—bearing diverse substituents at the 4-position—are extensively documented. These analogues are pivotal intermediates in organic synthesis, medicinal chemistry, and materials science. The nonyloxy group, a long alkyl chain, likely enhances lipophilicity and influences solubility, distinguishing it from shorter or functionalized substituents in analogues .

Properties

IUPAC Name

3-bromo-4-nonoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-11-19-16-10-9-14(13-18)12-15(16)17/h9-10,12-13H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZJFSLCPLIYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(nonyloxy)benzaldehyde typically involves the bromination of 4-(nonyloxy)benzaldehyde. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(nonyloxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, toluene).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).

Major Products Formed

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3-Bromo-4-(nonyloxy)benzoic acid.

    Reduction: 3-Bromo-4-(nonyloxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(nonyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(nonyloxy)benzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a useful building block in organic synthesis. The nonyloxy group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Physicochemical Properties and Reactivity

  • Electron-Withdrawing Groups (e.g., OCF₃, NO₂): Increase electrophilicity of the aldehyde group, facilitating nucleophilic additions. For example, 3-bromo-4-nitrobenzaldehyde (MW 230.02) is highly reactive in condensation reactions due to the nitro group .
  • Electron-Donating Groups (e.g., N(CH₃)₂, OCH₂C≡CH) : Enhance aromatic ring electron density, favoring electrophilic substitutions. The propargyloxy group in 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Bulkier Substituents (e.g., biphenylmethoxy) : Impact reaction yields due to steric effects. For instance, 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde is used in antiproliferative agents but requires precise synthetic optimization .

Research Insights and Trends

  • Substituent-Driven Reactivity : The choice of substituent dictates synthetic pathways. For example, trifluoromethoxy and nitro groups necessitate anhydrous conditions due to their sensitivity to hydrolysis .
  • Biological Activity : Bulky substituents (e.g., biphenylmethoxy) enhance target binding in anticancer agents but complicate synthesis .
  • Detection and Diagnostics: Brominated haptens with halogen-rich substituents improve antibody affinity in immunoassays .

Biological Activity

3-Bromo-4-(nonyloxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant data, studies, and findings.

Chemical Structure and Properties

Molecular Formula : C16H23BrO2
Molecular Weight : 319.27 g/mol
IUPAC Name : 3-bromo-4-nonyloxybenzaldehyde

The compound features a bromine atom and a nonyloxy group attached to a benzaldehyde structure, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the bromination of 4-nonyloxybenzaldehyde. The general synthetic route can be outlined as follows:

  • Starting Material : 4-Nonyloxybenzaldehyde
  • Reagents : Bromine or brominating agents
  • Conditions : Reaction under controlled temperature and solvent conditions to ensure selectivity for the bromination at the meta position.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented in several studies:

CompoundMIC (mg/mL)Target Organism
This compoundTBDE. coli
4-Alkyloxyphenyl derivatives0.5-20Staphylococcus aureus
Essential oils (related compounds)0.004-20Proteus mirabilis

These findings suggest that the presence of the nonyloxy group may enhance the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial activity .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. Compounds exhibiting similar structural motifs have demonstrated substantial free radical scavenging abilities:

Test MethodIC50 (µg/mL)Reference
DPPH ScavengingTBDIgnatovich et al., 2013
ABTS ScavengingTBDWojtanowski et al., 2018

These results indicate a promising potential for this compound in preventing oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Studies : A study by Ignatovich et al. (2013) evaluated the cytotoxic effects of various benzaldehyde derivatives, including those structurally related to this compound. The results indicated varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets such as tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis. These studies highlight its potential as a novel antibacterial agent by disrupting protein biosynthesis .

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